molecular formula C7H5ClN2 B1584574 5-Chloro-1H-benzimidazole CAS No. 4887-82-5

5-Chloro-1H-benzimidazole

Cat. No. B1584574
CAS RN: 4887-82-5
M. Wt: 152.58 g/mol
InChI Key: NKLOLMQJDLMZRE-UHFFFAOYSA-N
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Description

5-Chloro-1H-benzimidazole is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.581 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Chloro-1H-benzimidazole, often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-benzimidazole consists of a benzimidazole core with a chlorine atom attached at the 5th position .


Chemical Reactions Analysis

Benzimidazole derivatives, including 5-Chloro-1H-benzimidazole, are key components to functional molecules used in a variety of applications . They are known to participate in various chemical reactions, including those involving electron-rich iron (III) porphyrin complex catalyzed epoxidation .


Physical And Chemical Properties Analysis

5-Chloro-1H-benzimidazole has a density of 1.4±0.1 g/cm3, a boiling point of 393.8±15.0 °C at 760 mmHg, and a melting point of 118-122 °C (lit.) . Its flash point is 224.2±6.0 °C .

Scientific Research Applications

  • Fungicides

    • Field : Agriculture
    • Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Method : The fungicidal activity is based on the benzimidazole ring structure .
    • Results : They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
  • Urease Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : Benzimidazole derivatives are used to design and synthesize novel bioactive compounds that are urease inhibitors .
    • Method : The urease inhibitory effect of these compounds is determined using a urease inhibition kit .
    • Results : Compared to thiourea and hydroxyurea as standards, these compounds had stronger urease inhibition activity .
  • Antidiabetic, Anticancer, Antimicrobial, and Antiparasitic Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Benzimidazole analogs are found to be potent inhibitors of various enzymes involved in these diseases .
    • Method : The specific methods of application or experimental procedures vary depending on the specific drug and disease .
    • Results : These drugs have shown promising results in treating these diseases .
  • Analgesics, Antiviral, Antihistamine Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Benzimidazole derivatives are used in the synthesis of these drugs .
    • Method : The specific methods of application or experimental procedures vary depending on the specific drug .
    • Results : These drugs have shown promising results in treating various conditions .
  • Neurological, Endocrinological, and Ophthalmological Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Benzimidazole derivatives are used in the synthesis of these drugs .
    • Method : The specific methods of application or experimental procedures vary depending on the specific drug .
    • Results : These drugs have shown promising results in treating various conditions .
  • Factor Xa Suppressors, Poly (ADP-ribose)polymerase Preventors, Human Cytomegalovirus Inhibitors, HIV Reverse Transcriptase Inhibitor L-697, 661, Oestrogen Receptor-b Agonist ERB-041, Anticancer Agent NSC-693638, and 5-HT3 Receptor Agonist

    • Field : Pharmaceutical Chemistry
    • Application : Benzimidazole moieties are used in the synthesis of these drugs .
    • Method : The specific methods of application or experimental procedures vary depending on the specific drug .
    • Results : These drugs have shown promising results in treating various conditions .

Safety And Hazards

Safety data sheets indicate that 5-Chloro-1H-benzimidazole may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLOLMQJDLMZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197623
Record name 5-Chloro-1H-benzimidazole
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-benzimidazole

CAS RN

4887-82-5
Record name 5-Chlorobenzimidazole
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Record name 5-Chloro-1H-benzimidazole
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Record name 4887-82-5
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Record name 5-Chloro-1H-benzimidazole
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Record name 5-chloro-1H-benzimidazole
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Record name 5-Chloro-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
DN Pantić, LE Mihajlović-Lalić… - Journal of …, 2019 - Taylor & Francis
… One promising pharmacophore containing benzimidazole nucleus is 5-chloro-1H-benzimidazole-2-carboxylic whose chemistry and biological activity were reported a decade ago […
Number of citations: 7 www.tandfonline.com
KB Abdireymov, NS Mukhamedov… - … Section E: Structure …, 2011 - scripts.iucr.org
… Reaction of 2-1n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl … 2,4-dimethylbenzenesulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole, in the refined ratio of 0.759 (4):…
Number of citations: 5 scripts.iucr.org
RY Okmanov, KB Abdireymov… - Acta Crystallographica …, 2022 - scripts.iucr.org
… , and of 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole and 2-n-butyl-1-(4-tert-… of 2-n-butyl-5-chloro-1H-benzimidazole with 4-methylbenzenesulfonyl chloride. These …
Number of citations: 2 scripts.iucr.org
DL Díaz-Chiguer, A Márquez-Navarro… - Acta tropica, 2012 - Elsevier
… Results point to 5-chloro-1H-benzimidazole-2-thiol (1) as the best activity profile compound with a 50% lytic concentration (LC 50 ) of 0.014 mM (NINOA strain) and 0.32 mM (INC5 strain…
Number of citations: 52 www.sciencedirect.com
AS Alpan, S Parlar, L Carlino, AH Tarikogullari… - Bioorganic & medicinal …, 2013 - Elsevier
… 4-(1H-Benzimidazole-2-yl)phenol, 4-(5-methyl-1H-benzimidazole-2-yl)phenol and 4-(5-chloro-1H-benzimidazole-2-yl)phenol were synthesized by reacting o-phenylenediamine and …
Number of citations: 78 www.sciencedirect.com
DN Pantić, L Mihajlović-Lalić… - Journal of …, 2019 - cherry.chem.bg.ac.rs
… Synthesis, Characterization and Cytotoxic Activity of Organoruthenium(II)-Halido Complexes with 5-Chloro-1H-Benzimidazole-2-Carboxylic Acid. Journal of Coordination …
Number of citations: 0 cherry.chem.bg.ac.rs
DL Díaz-Chiguer, F Hernández-Luis… - Memórias do Instituto …, 2014 - SciELO Brasil
… JVG9 (5-chloro-1H-benzimidazole-2-thiol), an experimental benzimidazole derivative, has been shown to produce both trypanocidal effects against T. cruzi bloodstream …
Number of citations: 11 www.scielo.br
PA Thakurdesai, SG Wadodkar… - …, 2007 - pharmacologyonline.silae.it
… In fact, the compound 3c (5-chloro-1H-benzimidazole-2-carboxylic acid) is most potent amongst tested compound (ED50 = 36.48 mg/kg) which is comparable with many marketed drugs…
Number of citations: 86 pharmacologyonline.silae.it
JN Latosinska, M Latosinska, J Seliger… - The Journal of …, 2010 - ACS Publications
… forms of the following polyhalogenobenzimidazoles, 5-chloro-1H-benzimidazole, 4,6-dibromo-… The low intrinsic stability of 5-chloro-1H-benzimidazole explains the problems with NQDR …
Number of citations: 27 pubs.acs.org
L Hernandez-Folgado, LA Stevenson… - Cannabis and …, 2016 - liebertpub.com
… They were prepared by the coupling reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid (2) with the corresponding amine in the presence of the PyBOP reagent and NMM in DMF. …
Number of citations: 2 www.liebertpub.com

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